molecular formula C18H17N3O3S B2610873 N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-42-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2610873
CAS No.: 895805-42-2
M. Wt: 355.41
InChI Key: KSKZTQIOVAXGMR-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its core structure, which integrates a benzenesulfonamide group with a 3-arylpyridazine scaffold, is recognized as a privileged motif in the development of potent enzyme inhibitors . Scientific literature indicates that closely related N-(6-phenylpyridazin-3-yl)benzenesulfonamide analogs have been identified as highly potent and selective inhibitors of kynurenine monooxygenase (KMO) . KMO is a key enzyme in the kynurenine pathway, and its inhibition is a promising therapeutic strategy for modifying the progression of neurodegenerative diseases such as Huntington's disease . The primary research value of this compound class lies in its excellent brain permeability and oral activity, which are critical for targeting central nervous system (CNS) pathologies . By inhibiting KMO, these compounds can effectively modulate the kynurenine pathway, leading to an increase in the levels of neuroprotective kynurenic acid (KYNA) and a concurrent decrease in the neurotoxic metabolite 3-hydroxykynurenine (3-HK) . This rebalancing of metabolites has been shown to produce neuroprotective effects and improve cognitive function in disease models . Consequently, this compound represents a valuable research tool for investigating the kynurenine pathway's role in neurodegeneration and for validating KMO as a drug target.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-24-18-12-11-17(19-20-18)14-7-6-8-15(13-14)21-25(22,23)16-9-4-3-5-10-16/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKZTQIOVAXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Benzenesulfonamide Family

The compound’s closest structural analogues include:

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol) Reference
N-[3-(quinolin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide Quinoline-quinoxaline hybrid Replaces pyridazine with quinoxaline and adds quinoline-6-ylamino group 443.48
2-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide Chloro and nitro groups on benzene ring Additional electron-withdrawing substituents (Cl, NO₂) on sulfonamide benzene 434.84
(E)-2”,5”-dichloro-N-(3’-(3-(3-methoxyphenyl)acryloyl)phenyl)benzenesulfonamide Dichloro and acryloyl groups Acryloyl chain and dichloro substitution on benzene 471.34
2,6-bis(fluoranyl)-N-[3-[5-[2-[(3-methylsulfonylphenyl)amino]pyrimidin-4-yl]-2-morpholin-4-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide Fluorine, thiazole, morpholine Complex heterocyclic extensions and fluorine substituents 684.76

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, NO₂) enhance metabolic stability and binding affinity in analogues like 2-chloro-5-nitrobenzenesulfonamide .
  • The ethoxy group in the parent compound balances lipophilicity and solubility, a critical factor in pharmacokinetics compared to bulkier substituents (e.g., acryloyl groups in ).
Pharmacological Comparisons
  • Anticancer Activity: Analogues with pyridazine or quinoline cores exhibit moderate cytotoxicity in assays like the SRB (sulforhodamine B) method, with IC₅₀ values ranging from 10–50 µM .
  • Enzyme Inhibition : Sulfonamides with pyridazine moieties show inhibitory activity against carbonic anhydrases and kinases, though potency varies with substituents. For example, the 2-chloro-5-nitro derivative in demonstrates enhanced inhibition due to nitro group resonance stabilization.
  • Solubility and Bioavailability : Ethoxy-substituted derivatives generally exhibit better aqueous solubility compared to methoxy or chloro analogues, as seen in compound IIIa from .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzenesulfonamide core linked to a pyridazine moiety. The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : This is achieved through reactions involving hydrazine derivatives and ethyl acetoacetate.
  • Ethoxylation : The introduction of the ethoxy group is done using ethyl iodide in the presence of a base.
  • Sulfonamide Formation : This step involves reacting the ethoxypyridazine derivative with sulfonyl chloride.
  • Acetylation : Final acetylation of the amino group is performed using acetic anhydride.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial effects against various pathogens. For instance, compounds incorporating nitrogenous bases have demonstrated effective inhibition of β-carbonic anhydrases in pathogenic fungi such as Cryptococcus neoformans and Candida glabrata. These compounds displayed low nanomolar inhibitory potency, suggesting their potential as antifungal agents .

Cardiovascular Effects

In isolated rat heart models, certain benzenesulfonamide derivatives have been shown to significantly reduce perfusion pressure, indicating potential cardiovascular effects. Specifically, compounds like 4-(2-aminoethyl)-benzenesulfonamide have been noted to decrease perfusion pressure in a time-dependent manner, suggesting a mechanism involving calcium channel inhibition .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folate synthesis. This inhibition can disrupt cellular processes critical for microbial growth and cancer cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntimicrobial
SulfamethoxazoleSulfonamide antibioticAntimicrobial
CelecoxibNSAID based on sulfonamideAnti-inflammatory
This compoundEthoxypyridazine moietyAntimicrobial, anticancer

This compound stands out due to its specific structural features that may confer unique biological activities compared to simpler sulfonamides .

Case Studies and Research Findings

  • Antifungal Studies : A study reported that benzenesulfonamides with nitrogenous bases effectively inhibited fungal carbonic anhydrases, leading to impaired growth and virulence of pathogens like Candida glabrata and Cryptococcus neoformans.
  • Cardiovascular Impact : Research indicated that certain derivatives significantly reduced coronary resistance and perfusion pressure in isolated rat heart models, implicating their potential use in cardiovascular therapies .

Q & A

Q. Table 1. Key Synthetic Parameters for Optimizing Yield

ParameterOptimal ConditionImpact on Yield
Temperature80°CMaximizes substitution rate
SolventDMFEnhances solubility of intermediates
CatalystPd(PPh3_3)4_4Facilitates cross-coupling

Q. Table 2. Comparative Bioactivity of Sulfonamide Derivatives

SubstituentIC50_{50} (µM) in MCF-7LogP
6-Ethoxy12.3 ± 1.53.2
6-Methoxy18.7 ± 2.12.8
6-Chloro9.8 ± 0.93.5

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